(+)-trans-alpha-Irone
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Overview
Description
(+)-trans-alpha-Irone is a sesquiterpenoid.
Scientific Research Applications
Enzymatic Synthesis and Olfactory Evaluation :
- Brenna et al. (2001) describe an enzymatic approach to synthesize stereoisomers of (+)-trans-alpha-Irone, highlighting the efficient resolution of racemic trans-γ-irone to achieve high enantiomeric excess and chemical purity. This study also includes olfactory evaluation and full configuration assignment of irone isomers in Italian iris oil (Brenna, Fuganti, Ronzani, & Serra, 2001).
Preparation from Commercially Available Sources :
- Brenna et al. (1999) report the preparation of (+)- and (-)-trans-alpha-Irone from commercially available Irone alpha®, detailing the synthetic sequence involving chromatographic separation and enantiomerically pure precursors obtained through kinetic resolution (Brenna, Fuganti, Fronza, Malpezzi, Righetti, & Serra, 1999).
Direct Enantioselective Separation and Characterization :
- A study by Galfré, Martin, and Petrzilka (1993) focuses on the direct enantioselective separation of all irone isomers, including (+)-trans-alpha-Irone, using chiral capillary gas chromatography. The separated enantiomers were olfactorily characterized, revealing the distinct organoleptic properties of these compounds (Galfré, Martin, & Petrzilka, 1993).
Stereochemistry and Conversion into Other Irones :
- The research by Rautenstrauch and Ohloff (1971) established the stereochemistry of various irone compounds, including (+)-trans-alpha-Irone. They showed the conversion of (+)-cis-γ-Irone into other irone types, thus providing insights into the structural relationships among these compounds (Rautenstrauch & Ohloff, 1971).
Olfactory Evaluation of Enantiomers :
- A study by Naves (1957) involved the fractional distillation of crude irone and reduction to alcohols, contributing to the understanding of the olfactory properties of various enantiomers of irone, including (+)-trans-alpha-Irone (Naves, 1957).
properties
CAS RN |
599-45-1 |
---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(E)-4-[(1S,5S)-2,5,6,6-tetramethylcyclohex-2-en-1-yl]but-3-en-2-one |
InChI |
InChI=1S/C14H22O/c1-10-6-7-11(2)14(4,5)13(10)9-8-12(3)15/h6,8-9,11,13H,7H2,1-5H3/b9-8+/t11-,13-/m0/s1 |
InChI Key |
JZQOJFLIJNRDHK-SXDPYWSBSA-N |
Isomeric SMILES |
C[C@H]1CC=C([C@@H](C1(C)C)/C=C/C(=O)C)C |
SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Canonical SMILES |
CC1CC=C(C(C1(C)C)C=CC(=O)C)C |
Other CAS RN |
90242-81-2 35124-14-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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